(R)-3,4-Diamino-4-oxobutanoic acid
Overview
Description
®-3,4-Diamino-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups and a keto group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-diamino-4-oxobutanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as aspartic acid derivatives. The synthesis typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of aspartic acid are protected using suitable protecting groups.
Introduction of the Keto Group: The protected aspartic acid derivative is then subjected to oxidation reactions to introduce the keto group at the desired position.
Deprotection: The protecting groups are removed to yield the final product, ®-3,4-diamino-4-oxobutanoic acid.
Industrial Production Methods: Industrial production of ®-3,4-diamino-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-3,4-diamino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
®-3,4-diamino-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including enzyme inhibition and drug design.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3,4-diamino-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical processes. The presence of amino and keto groups allows it to form hydrogen bonds and participate in catalytic reactions, affecting the activity of target enzymes.
Comparison with Similar Compounds
Aspartic Acid: Similar structure but lacks the keto group.
Glutamic Acid: Contains an additional methylene group compared to ®-3,4-diamino-4-oxobutanoic acid.
Pyruvic Acid: Contains a keto group but lacks amino groups.
Uniqueness: ®-3,4-diamino-4-oxobutanoic acid is unique due to the presence of both amino and keto groups on the same carbon backbone. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R)-3,4-diamino-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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